![molecular formula C18H21N3OS B452802 N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide CAS No. 2349-65-7](/img/structure/B452802.png)
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide
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Description
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, also known as p-Acetanisidide , is a chemical compound with the molecular formula C₁₅H₁₅NO₃ . It falls under the category of carbothioamides and exhibits interesting pharmacological properties . The compound’s structure consists of a piperazine ring substituted with phenyl and methoxyphenyl groups.
Synthesis Analysis
The synthesis of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide involves several steps. One common approach is the reaction of 4-methoxyaniline (p-anisidine) with benzoyl chloride to form N-(4-methoxyphenyl)acetamide . Subsequently, the acetamide undergoes cyclization with thionyl chloride to yield the desired carbothioamide compound .
Molecular Structure Analysis
The molecular structure of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide comprises a piperazine ring with substituents. The methoxyphenyl group at one end and the phenyl group at the other contribute to its overall shape and reactivity. The presence of the carbonyl sulfur (thioamide) group is crucial for its biological activity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial and Hypoglycemic Activities
A series of adamantane-isothiourea hybrid derivatives, including N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide, demonstrated potent broad-spectrum antibacterial activity against certain strains of pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Additionally, some compounds in this series showed significant hypoglycemic activity in streptozotocin-induced diabetic rats, suggesting potential therapeutic applications for managing diabetes and infections (Al-Wahaibi et al., 2017).
Antimicrobial Properties
The synthesis of eperezolid-like molecules, including derivatives of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, has shown high anti-Mycobacterium smegmatis activity. These findings highlight the potential of such compounds in developing new antimicrobial agents, especially against mycobacterial infections (Yolal et al., 2012).
Corrosion Inhibition
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide derivatives have been explored as corrosion inhibitors for steel in acidic environments. Their effectiveness in protecting steel from corrosion suggests applications in industrial processes where metal preservation is crucial (About et al., 2020).
Colorectal Cancer Chemotherapy
Polymethoxylated derivatives of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide have been investigated for their potential as chemotherapeutic agents against colorectal cancers. These compounds showed significant cytotoxicity against cancer cells, indicating their potential in cancer treatment regimens (Shin et al., 2016).
Analytical Chemistry Applications
Derivatives of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide have been synthesized for use as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). These reagents enhance the ionization efficiency of carboxylic acids, improving their detection and quantification in analytical studies (Inoda et al., 2011).
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-22-17-9-7-15(8-10-17)19-18(23)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKDOKKDKCCESN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide |
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